molecular formula C10H17NO6S B15128111 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B15128111
M. Wt: 279.31 g/mol
InChI Key: QFSLXNDTEGBDDE-UHFFFAOYSA-N
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Description

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is a complex organic compound with a unique structure that includes a thiolane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the thiolane ring precursor, which is then functionalized with the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis process. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected to reveal a free amine, which can then form covalent bonds with target molecules. The thiolane ring and carboxylic acid group also contribute to the compound’s reactivity and ability to form stable complexes with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is unique due to its combination of a thiolane ring, a carboxylic acid group, and a Boc-protected amine. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C10H17NO6S

Molecular Weight

279.31 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid

InChI

InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-7-5-18(15,16)4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

QFSLXNDTEGBDDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1C(=O)O

Origin of Product

United States

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